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For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for rheumatoid arthritis (RA) has seen the

exploration of numerous molecular targets. One such target, the p38 mitogen-activated protein

kinase (MAPK), plays a pivotal role in the inflammatory cascade characteristic of RA. This

guide provides a comparative analysis of R-1487 and other p38 MAPK inhibitors that have

been evaluated in clinical settings. Due to the discontinuation of R-1487's development in early

clinical trials, publicly available quantitative data for this specific compound is limited.

Therefore, this guide will focus on a comparative analysis of its alternatives, for which clinical

trial data are accessible.

Introduction to R-1487
R-1487, also known as R1487, is a potent and selective inhibitor of p38 MAP kinase. It was

under development by Roche for the treatment of rheumatoid arthritis and progressed to Phase

I clinical trials before its development was halted. The mechanism of action of R-1487, like

other drugs in its class, is to block the p38 MAPK signaling pathway, thereby inhibiting the

production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and

interleukin-1 beta (IL-1β), which are key drivers of inflammation and joint destruction in RA.

Comparative Clinical Data of p38 MAPK Inhibitors
While specific data for R-1487 is scarce, several other p38 MAPK inhibitors have been studied

in clinical trials for RA. The following tables summarize the available efficacy and safety data
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for some of these compounds, providing a basis for comparison within this therapeutic class.

Table 1: Efficacy of p38 MAPK Inhibitors in Patients with Rheumatoid Arthritis
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Compound
(Sponsor)

Study Phase
Treatment
Arm

N

Primary
Endpoint:
ACR20
Response
at Week 12

Pamapimod

(RO-

4402257)

(Roche)

Monotherapy

vs. MTX
II

Pamapimod

50 mg QD
- 23%

Pamapimod

150 mg QD
- 18%

Pamapimod

300 mg QD
- 31%

Methotrexate

(MTX)
- 45%[1]

With MTX vs.

Placebo
II

Pamapimod

(all doses)
- 31% - 43%

Placebo +

MTX
- 34%

VX-702

(Vertex)

VeRA Study

(Monotherapy

)

II
VX-702 5 mg

QD
313 36%

VX-702 10

mg QD
40%[2]

Placebo 28%[2]

Study 304

(with MTX)
II

VX-702 10

mg QD +

MTX

117 40%

VX-702 10

mg BIW +

MTX

44%
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Placebo +

MTX
22%[2]

SCIO-469

(Scios)

24-Week

Study
II

SCIO-469 30

mg TID (IR)
75

No significant

difference vs.

Placebo

SCIO-469 60

mg TID (IR)
73

No significant

difference vs.

Placebo

SCIO-469

100 mg QD

(ER)

78

No significant

difference vs.

Placebo

Placebo 76 -[3]

ACR20: American College of Rheumatology 20% improvement criteria; QD: once daily; BIW:

twice weekly; TID: three times daily; IR: Immediate Release; ER: Extended Release; MTX:

Methotrexate.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data.

Below are summaries of the experimental protocols for the key studies cited.

Pamapimod (RO-4402257) Clinical Trial Protocol
Study Design: A randomized, double-blind, methotrexate-controlled, parallel-group study to

evaluate the efficacy and safety of pamapimod monotherapy in adult patients with active RA.

A separate study evaluated pamapimod in patients with an inadequate response to

methotrexate, where pamapimod or placebo was added to stable MTX therapy.

Patient Population: Adult patients with active rheumatoid arthritis.

Intervention: In the monotherapy trial, patients received either pamapimod (50, 150, or 300

mg once daily) or methotrexate (7.5 mg/week, with potential escalation). In the add-on

therapy trial, patients on stable methotrexate doses received various doses of pamapimod or

placebo.
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Primary Endpoint: The proportion of patients achieving an American College of

Rheumatology 20% (ACR20) response at 12 weeks.

Secondary Endpoints: Included ACR50 and ACR70 responses, and changes in the Disease

Activity Score in 28 joints (DAS28).

VX-702 Clinical Trial Protocols
VeRA Study (NCT00113945): A randomized, double-blind, placebo-controlled, 12-week

Phase II study in 315 patients with moderate to severe RA. Patients received VX-702 (5 mg

or 10 mg once daily) or placebo. Concomitant use of methotrexate or anti-TNF therapies was

not permitted.

Study 304 (NCT00114244): A randomized, double-blind, placebo-controlled, 12-week Phase

II study in 117 patients with active RA who were on a stable background of methotrexate.

Patients received VX-702 (10 mg daily or 10 mg twice weekly) or placebo in addition to their

methotrexate regimen.

Primary Endpoint: The proportion of patients achieving an ACR20 response at week 12.

SCIO-469 Clinical Trial Protocol
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group

study.

Patient Population: 302 patients with active rheumatoid arthritis.

Intervention: Patients were randomized to receive one of three SCIO-469 regimens (30 mg

or 60 mg three times daily in an immediate-release formulation, or 100 mg once daily in an

extended-release formulation) or placebo.

Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.

Safety Monitoring: Monitored through Week 26, with a focus on adverse events, including

elevations in alanine aminotransferase which led to the identification of a dose-limiting

toxicity for the 60 mg IR regimen.[3]
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for

evaluating p38 MAPK inhibitors in a preclinical setting.
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Caption: p38 MAPK signaling pathway in rheumatoid arthritis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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